molecular formula C9H18ClNO B13566319 7-Aminospiro[3.5]nonan-2-ol hydrochloride

7-Aminospiro[3.5]nonan-2-ol hydrochloride

Katalognummer: B13566319
Molekulargewicht: 191.70 g/mol
InChI-Schlüssel: HJDZQHDMPSGOFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Aminospiro[3.5]nonan-2-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl and a molecular weight of 191.7 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nonane ring fused to a spiro center bearing an amino and hydroxyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminospiro[35]nonan-2-ol hydrochloride typically involves the reaction of a suitable precursor with an amine and an alcohol under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of 7-Aminospiro[3.5]nonan-2-ol hydrochloride may involve large-scale batch reactions using optimized synthetic routes. The process includes rigorous purification steps such as crystallization and recrystallization to ensure the compound meets the required standards for research and application .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Aminospiro[3.5]nonan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

7-Aminospiro[3.5]nonan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Aminospiro[3.5]nonan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Aminospiro[3.5]nonan-2-ol hydrochloride is unique due to its specific combination of an amino and hydroxyl group at the spiro center. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H18ClNO

Molekulargewicht

191.70 g/mol

IUPAC-Name

7-aminospiro[3.5]nonan-2-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-7-1-3-9(4-2-7)5-8(11)6-9;/h7-8,11H,1-6,10H2;1H

InChI-Schlüssel

HJDZQHDMPSGOFM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1N)CC(C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.